molecular formula C12H19ClN2O B3043837 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride CAS No. 934992-02-6

1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride

Cat. No.: B3043837
CAS No.: 934992-02-6
M. Wt: 242.74 g/mol
InChI Key: BMKZWZPDNPXQRZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the diazepane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as receptors and enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine hydrochloride: A similar compound with a piperazine ring instead of a diazepane ring.

    1-(4-Methoxyphenyl)-1H-indole: Contains an indole ring instead of a diazepane ring.

    1-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a diazepane ring.

Uniqueness

1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-15-12-5-3-11(4-6-12)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKZWZPDNPXQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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